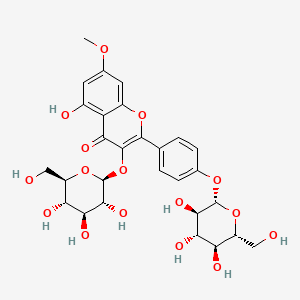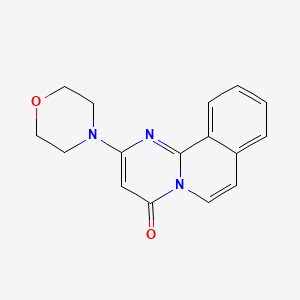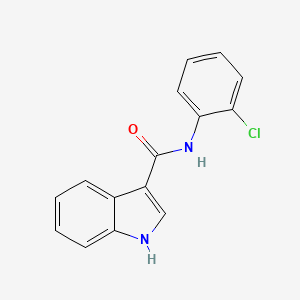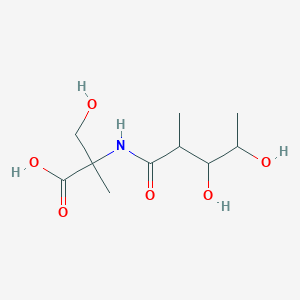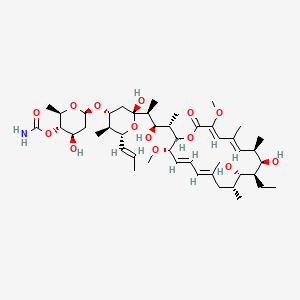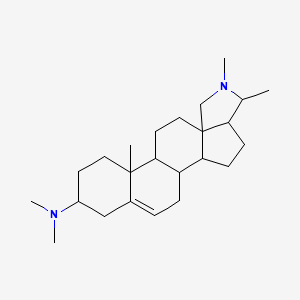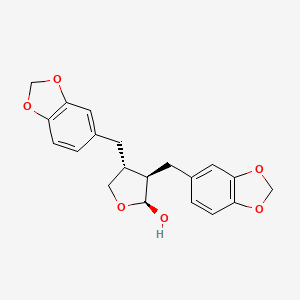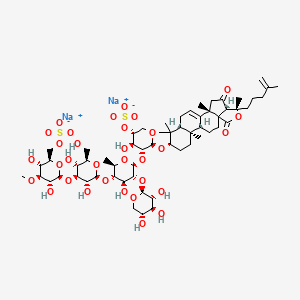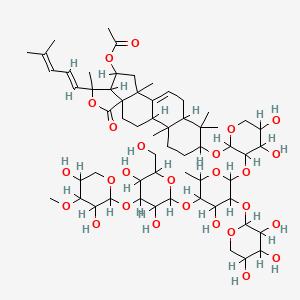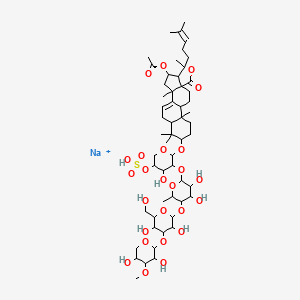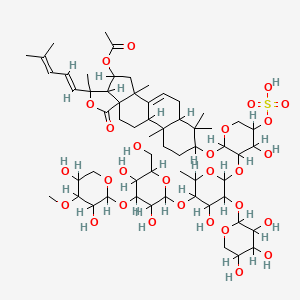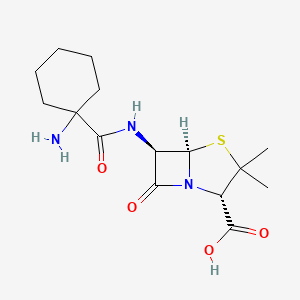
Cyclacilline
Vue d'ensemble
Description
La cyclacilline est un antibiotique aminopénicilline, qui est un analogue cyclohexylamido de l'acide pénicillanique. Elle est connue pour sa biodisponibilité élevée et sa résistance à l'hydrolyse par les bêta-lactamases, ce qui la rend plus efficace que certaines autres pénicillines . La this compound était utilisée pour traiter les infections bactériennes causées par des organismes sensibles, mais elle a été remplacée par des antibiotiques plus récents .
Applications De Recherche Scientifique
Cyclacillin has been used in various scientific research applications, including:
Chemistry: Cyclacillin has been studied for its chemical properties and synthesis methods.
Biology: Cyclacillin has been used to study bacterial resistance mechanisms and the effects of beta-lactam antibiotics on bacterial cell walls.
Medicine: Cyclacillin was used clinically to treat bacterial infections, particularly those caused by organisms susceptible to penicillins
Mécanisme D'action
Target of Action
Cyclacillin, a type of penicillin, primarily targets penicillin-binding proteins (PBPs) in various organisms . These proteins are essential for the synthesis of the bacterial cell wall. The primary targets include:
- Penicillin-binding protein 1A in Streptococcus pneumoniae
- Penicillin-binding protein 3 in Streptococcus pneumoniae
- Penicillin binding protein 2a in Staphylococcus aureus
- Penicillin-binding proteins in both Gram-positive and Gram-negative bacteria
Mode of Action
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs). It binds to these proteins and inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis . Cyclacillin is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
Cyclacillin affects the biochemical pathway responsible for the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins (PBPs), it prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Cyclacillin is moderately absorbed when administered orally . This results in higher levels of the drug in the blood and urine compared to the same dose of ampicillin .
Result of Action
The primary result of cyclacillin’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis. This leads to the effective treatment of bacterial infections caused by susceptible organisms .
Action Environment
The efficacy and stability of cyclacillin can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can impact the effectiveness of cyclacillin. Cyclacillin is stable in the presence of a variety of beta-lactamases, making it more resistant to enzymatic degradation .
Analyse Biochimique
Biochemical Properties
Cyclacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of assembling the bacterial cell wall and reshaping it during growth and division. By binding to these proteins, Cyclacillin inhibits their activity, leading to the weakening of the cell wall and eventually causing cell lysis and death .
Cellular Effects
Cyclacillin affects various types of cells, particularly bacterial cells. It disrupts the synthesis of the bacterial cell wall, which is essential for maintaining cell shape and integrity. This disruption leads to cell lysis and death. Cyclacillin’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of PBPs, which are crucial for cell wall synthesis and maintenance .
Molecular Mechanism
The molecular mechanism of Cyclacillin involves its binding to PBPs, which are a group of enzymes found in the bacterial cell wall. By binding to these proteins, Cyclacillin inhibits their activity, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and resulting in cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclacillin can change over time. Cyclacillin is moderately absorbed and has a bioavailability that allows it to reach effective concentrations in the blood and urine. Over time, the stability and degradation of Cyclacillin can influence its effectiveness. Long-term studies have shown that Cyclacillin produces fewer and milder side effects compared to ampicillin .
Dosage Effects in Animal Models
In animal models, the effects of Cyclacillin vary with different dosages. At therapeutic doses, Cyclacillin effectively treats bacterial infections with minimal adverse effects. At higher doses, toxic effects may be observed, including potential impacts on kidney and liver function. The threshold effects and toxicities are dose-dependent and should be carefully monitored in clinical settings .
Metabolic Pathways
Cyclacillin is involved in metabolic pathways related to its absorption, distribution, metabolism, and excretion. It is moderately absorbed when administered orally and is distributed throughout the body. Cyclacillin is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways involve interactions with various enzymes and cofactors that facilitate its breakdown and elimination .
Transport and Distribution
Cyclacillin is transported and distributed within cells and tissues through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Cyclacillin’s distribution is influenced by its protein binding capacity, which is less than 25%. This low protein binding allows for higher concentrations of the drug to be available for antibacterial activity .
Subcellular Localization
The subcellular localization of Cyclacillin is primarily within the bacterial cell wall, where it exerts its antibacterial effects. Cyclacillin targets PBPs located in the cell wall, inhibiting their activity and preventing cell wall synthesis. This localization is crucial for its function as an antibiotic, as it ensures that the drug reaches its target site of action .
Méthodes De Préparation
La cyclacilline est synthétisée par une série de réactions chimiques. Le processus commence par la réaction de la cyclohexanone avec du carbonate d'ammonium et du cyanure de potassium dans les conditions de la réaction de Bucherer-Bergs, conduisant à la formation d'hydantoïne . L'hydrolyse acide de l'hydantoïne conduit à la formation d'un α-amino acide . Cet α-amino acide est ensuite traité avec du phosgène pour protéger le groupe amino et activer le groupe carboxyle en vue de la formation d'amide . La dernière étape implique la réaction de cet intermédiaire avec l'acide 6-aminopénicillanique pour produire la this compound .
Analyse Des Réactions Chimiques
La cyclacilline subit diverses réactions chimiques, notamment :
Oxydation et réduction : La this compound peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques de ces réactions ne soient pas couramment détaillés dans la littérature.
Substitution : La this compound peut participer à des réactions de substitution, en particulier impliquant les groupes amino et carboxyle.
Les réactifs couramment utilisés dans ces réactions comprennent le phosgène pour la protection des groupes amino et l'activation des groupes carboxyle, et divers acides pour l'hydrolyse . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
La this compound a été utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : La this compound a été étudiée pour ses propriétés chimiques et ses méthodes de synthèse.
Biologie : La this compound a été utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques bêta-lactamines sur les parois cellulaires bactériennes.
Médecine : La this compound a été utilisée en clinique pour traiter les infections bactériennes, en particulier celles causées par des organismes sensibles aux pénicillines
Industrie : La this compound a été utilisée dans l'industrie pharmaceutique pour le développement de traitements antibiotiques.
Mécanisme d'action
La this compound exerce ses effets en inhibant la synthèse de la paroi cellulaire des bactéries. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, ce qui est essentiel pour la résistance et la rigidité de la paroi cellulaire . Cela conduit à l'affaiblissement de la paroi cellulaire et, en fin de compte, à la lyse et à la mort de la cellule bactérienne . La this compound est stable en présence de diverses bêta-lactamases, notamment les pénicillinases et certaines céphalosporinases .
Comparaison Avec Des Composés Similaires
La cyclacilline est similaire à d'autres aminopénicillines telles que l'ampicilline et l'amoxicilline. Elle possède des propriétés uniques :
Biodisponibilité plus élevée : La this compound est mieux absorbée par voie orale que l'ampicilline.
Résistance aux bêta-lactamases : La this compound est plus résistante à l'hydrolyse par les bêta-lactamases que l'ampicilline.
Les composés similaires comprennent :
Amoxicilline : Une aminopénicilline ayant des utilisations similaires, mais des propriétés pharmacocinétiques différentes.
Les propriétés uniques de la this compound en font un antibiotique précieux, bien qu'elle ait été largement remplacée par des traitements plus récents .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-WCABBAIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022861 | |
| Record name | Cyclacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+00 g/L | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
| Record name | Cyclacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3485-14-1 | |
| Record name | Cyclacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclacillin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ciclacillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciclacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C | |
| Record name | Cyclacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclacillin exert its antibacterial effect?
A1: Cyclacillin, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, Cyclacillin weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: Is Cyclacillin considered a bactericidal or bacteriostatic antibiotic?
A2: Cyclacillin exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []
Q3: What is the molecular formula and weight of Cyclacillin?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclacillin, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that Cyclacillin is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.
Q4: How is Cyclacillin absorbed in the body?
A4: Cyclacillin exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of Cyclacillin. [] Studies in infants demonstrated similar serum levels after oral administration of Cyclacillin suspension, regardless of fasting or milk-fed states. []
Q5: How is Cyclacillin distributed in the body?
A5: Although specific details on Cyclacillin's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that Cyclacillin effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []
Q6: How is Cyclacillin metabolized and excreted?
A6: Cyclacillin is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []
Q7: How does Cyclacillin’s in vivo efficacy compare to its in vitro activity?
A7: Interestingly, Cyclacillin often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, Cyclacillin can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating Cyclacillin’s clinical potential.
Q8: Has Cyclacillin been studied in clinical trials?
A8: Yes, Cyclacillin has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that Cyclacillin is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]
Q9: What are the known mechanisms of resistance to Cyclacillin?
A9: The primary mechanism of resistance to Cyclacillin involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate Cyclacillin by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While Cyclacillin shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]
Q10: Does cross-resistance exist between Cyclacillin and other antibiotics?
A10: Cross-resistance can occur between Cyclacillin and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to Cyclacillin as well.
Q11: How stable is Cyclacillin under different conditions?
A11: Cyclacillin stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), Cyclacillin exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []
Q12: What formulation strategies can improve Cyclacillin's stability, solubility, or bioavailability?
A12: While the provided research does not delve into specific formulation strategies for Cyclacillin, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


